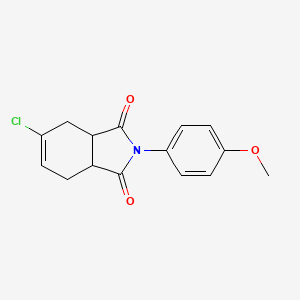
N-(2-CHLOROBENZYL)-N-(3-METHYLPHENYL)ETHANEDIAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-CHLOROBENZYL)-N-(3-METHYLPHENYL)ETHANEDIAMIDE is an organic compound that belongs to the class of ethanediamides. These compounds are characterized by the presence of two amide groups attached to an ethane backbone. The specific structure of this compound includes a 2-chlorobenzyl group and a 3-methylphenyl group, which may impart unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLOROBENZYL)-N-(3-METHYLPHENYL)ETHANEDIAMIDE typically involves the reaction of 2-chlorobenzylamine with 3-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and may require a catalyst or base to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-CHLOROBENZYL)-N-(3-METHYLPHENYL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions could lead to the formation of amines or other reduced products.
Substitution: The chlorobenzyl group may undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
N-(2-CHLOROBENZYL)-N-(3-METHYLPHENYL)ETHANEDIAMIDE may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a pharmacological agent.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of N-(2-CHLOROBENZYL)-N-(3-METHYLPHENYL)ETHANEDIAMIDE would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Chlorobenzyl)-N-(4-methylphenyl)ethanediamide
- N-(2-Chlorobenzyl)-N-(3-ethylphenyl)ethanediamide
- N-(2-Chlorobenzyl)-N-(3-methoxyphenyl)ethanediamide
Uniqueness
N-(2-CHLOROBENZYL)-N-(3-METHYLPHENYL)ETHANEDIAMIDE may be unique in its specific combination of substituents, which could impart distinct chemical reactivity, physical properties, or biological activity compared to similar compounds.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11-5-4-7-13(9-11)19-16(21)15(20)18-10-12-6-2-3-8-14(12)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSFYFIPBIOMNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-ethylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5186622.png)
![4-fluoro-N-({[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5186628.png)
![5-[(4-methoxy-1-piperidinyl)methyl]-1H-benzimidazole bis(trifluoroacetate)](/img/structure/B5186641.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B5186652.png)

![(2,1,3-benzothiadiazol-5-ylmethyl)methyl({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5186660.png)
![4-({5-[(5-isoquinolinyloxy)methyl]-3-isoxazolyl}carbonyl)-1,4-diazepane-1-carbaldehyde](/img/structure/B5186672.png)
![1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B5186673.png)
![(1H-imidazol-4-ylmethyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5186678.png)

![6-(2,6-Dichlorophenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5186692.png)
![2-[(3,5-Ditert-butyl-4-hydroxyphenyl)methyl]pyridazin-3-one](/img/structure/B5186694.png)
![ethyl [2,2-dichloro-1-(4-chlorophenyl)ethyl]carbamate](/img/structure/B5186705.png)

